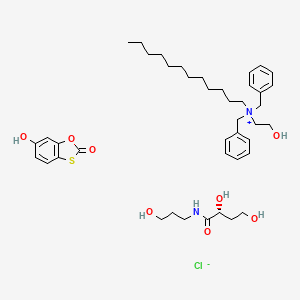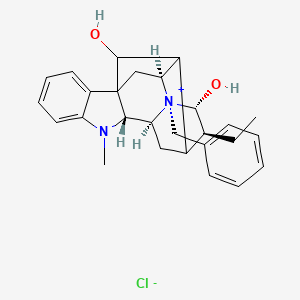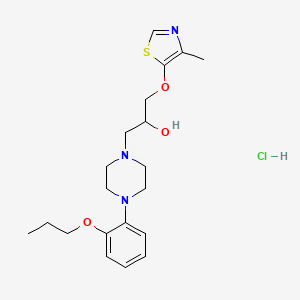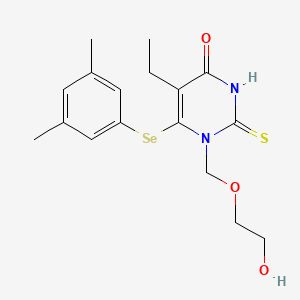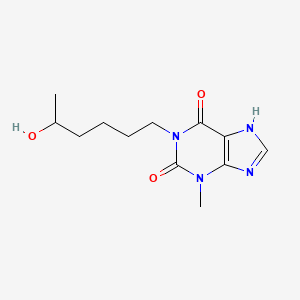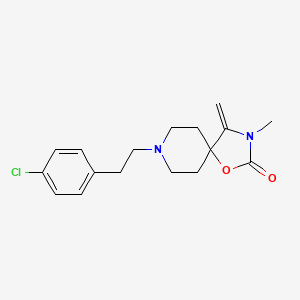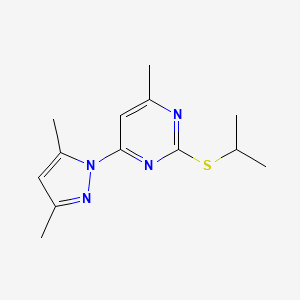
Ethanaminium, N-ethyl-N-(4-(2-oxo-2-(2-thienyl)ethyl)-4-phenyl-1,3-dithietan-2-ylidine)-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanaminium, N-ethyl-N-(4-(2-oxo-2-(2-thienyl)ethyl)-4-phenyl-1,3-dithietan-2-ylidine)-, perchlorate is a complex organic compound characterized by its unique structure, which includes a dithietane ring and a thienyl group
Preparation Methods
The synthesis of Ethanaminium, N-ethyl-N-(4-(2-oxo-2-(2-thienyl)ethyl)-4-phenyl-1,3-dithietan-2-ylidine)-, perchlorate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dithietane ring, followed by the introduction of the thienyl and phenyl groups. The final step involves the formation of the ethylaminium perchlorate salt. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dithietane ring can be reduced to form simpler sulfur-containing compounds.
Substitution: The phenyl and thienyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethanaminium, N-ethyl-N-(4-(2-oxo-2-(2-thienyl)ethyl)-4-phenyl-1,3-dithietan-2-ylidine)-, perchlorate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The dithietane ring and thienyl group can interact with biological molecules, potentially disrupting their normal function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other dithietane and thienyl-containing molecules. Compared to these, Ethanaminium, N-ethyl-N-(4-(2-oxo-2-(2-thienyl)ethyl)-4-phenyl-1,3-dithietan-2-ylidine)-, perchlorate is unique due to its specific combination of functional groups and its perchlorate salt form. This uniqueness can result in different reactivity and applications compared to other similar compounds.
Properties
CAS No. |
102732-68-3 |
|---|---|
Molecular Formula |
C18H20ClNO5S3 |
Molecular Weight |
462.0 g/mol |
IUPAC Name |
diethyl-[4-(2-oxo-2-thiophen-2-ylethyl)-4-phenyl-1,3-dithietan-2-ylidene]azanium;perchlorate |
InChI |
InChI=1S/C18H20NOS3.ClHO4/c1-3-19(4-2)17-22-18(23-17,14-9-6-5-7-10-14)13-15(20)16-11-8-12-21-16;2-1(3,4)5/h5-12H,3-4,13H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
MHALCHGKQDELPR-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](=C1SC(S1)(CC(=O)C2=CC=CS2)C3=CC=CC=C3)CC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



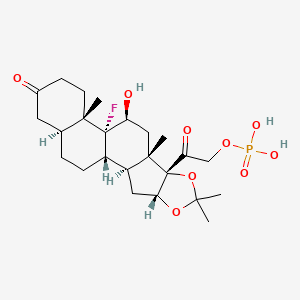
![6-[4,6-Bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione](/img/structure/B12757134.png)
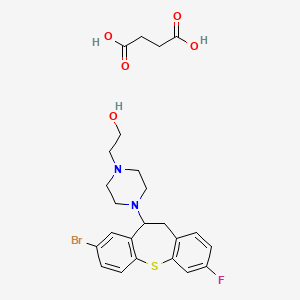
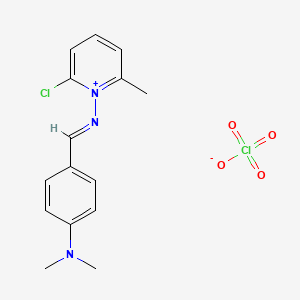

![1-(tert-butylamino)-3-[2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]propan-2-ol;oxalic acid](/img/structure/B12757154.png)
